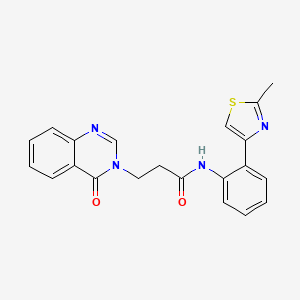

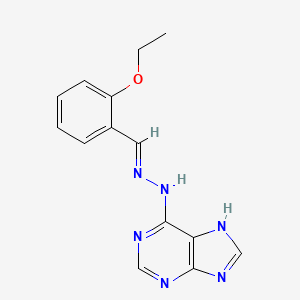

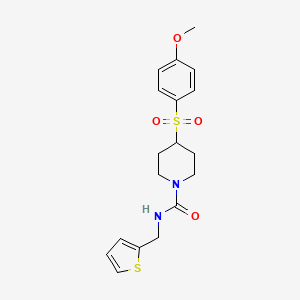

![molecular formula C20H19ClN6OS2 B2782015 benzo[c][1,2,5]thiadiazol-5-yl(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1351632-21-7](/img/structure/B2782015.png)

benzo[c][1,2,5]thiadiazol-5-yl(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[c][1,2,5]thiadiazoles are recognized to possess potent pharmacological activities . They are often included into a wide variety of biologically active compounds and various photovoltaic devices . Electron donor–acceptor (D–A) systems based on the benzo[c][1,2,5]thiadiazole (BTZ) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .

Synthesis Analysis

The synthesis of compounds based on the BTZ group involves varying the donor groups whilst keeping the BTZ acceptor group the same . This allows for the systematic modification of the photocatalyst’s optoelectronic and photophysical properties .Molecular Structure Analysis

The molecular structure of benzo[c][1,2,5]thiadiazole-based compounds is typically characterized by suitable spectroscopic techniques .Chemical Reactions Analysis

These compounds can participate in various chemical reactions. For example, they can be involved in Minisci-type decarboxylative alkylation of electron deficient heteroarenes .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by the specific substituents attached to the BTZ core.Applications De Recherche Scientifique

C19H15N5OS2⋅HCl \text{C}_{19}\text{H}_{15}\text{N}_5\text{O}\text{S}_2\cdot\text{HCl} C19H15N5OS2⋅HCl

, has several potential applications in scientific research due to its unique chemical structure. Here’s a comprehensive analysis focusing on six distinct applications:Organic Photovoltaics

Benzo[c][1,2,5]thiadiazol: derivatives are known for their strong electron-withdrawing properties, which make them excellent acceptor units in the molecular construction of organic photovoltaic cells . The incorporation of such units can improve the electronic properties of organic materials, enhancing the efficiency of light absorption and electron transport.

Fluorescent Probes and Sensors

The compound’s structure allows it to act as a fluorescent probe due to its luminescent properties when derivatives containing carbazole units are included . This makes it valuable for creating sensors that can detect changes in environmental conditions or the presence of specific molecules.

Photocatalysis

Derivatives of benzo[c][1,2,5]thiadiazol have been explored as visible light organophotocatalysts . Their ability to absorb and utilize visible light for catalytic reactions makes them suitable for green chemistry applications, where light is used as a reagent.

Anticancer Agents

The boron-based derivatives of benzothiadiazoles have shown promising anticancer activity . The ether and amine functionalities in these compounds could interact with biological targets, potentially leading to new treatments for cancer.

Kinase Inhibition

Benzothiadiazole derivatives have been used to prepare potent PFKFB3 kinase inhibitors . Kinase inhibitors are crucial in the treatment of various diseases, including cancer, due to their role in regulating cell signaling pathways.

Organic Light-Emitting Diodes (OLEDs)

The compound’s derivatives have been investigated for use in OLEDs . The strong electron-withdrawing ability of the benzothiadiazole unit can lead to improved electronic properties, which is essential for the development of efficient OLED materials.

Each of these applications leverages the unique chemical properties of the compound, demonstrating its versatility and potential in various fields of scientific research. The compound’s ability to participate in different types of reactions and its strong electron-withdrawing nature make it a valuable asset in the development of new materials and technologies. <|\im_end|>

Now, let’s proceed with crafting a response based on the user’s request and the information obtained from the tool invocations.

, has several potential applications in scientific research due to its unique chemical structure. Here’s a comprehensive analysis focusing on six distinct applications:Mécanisme D'action

While the specific mechanism of action for your compound is not available, benzo[c][1,2,5]thiadiazoles are often used in donor-acceptor-donor (D-A-D) configurations for dye-sensitized solar cells (DSSCs) and as emitters for high performances deep-red/near-infrared organic light emitting diodes (OLEDs) .

Orientations Futures

Propriétés

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6OS2.ClH/c27-19(15-6-7-16-17(12-15)24-29-23-16)25-8-10-26(11-9-25)20-22-21-18(13-28-20)14-4-2-1-3-5-14;/h1-7,12H,8-11,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQTWEICMUXWLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)C4=CC5=NSN=C5C=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN6OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine](/img/structure/B2781937.png)

![2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2781938.png)

![4-(2-(3-(Benzo[d][1,3]dioxol-5-yloxy)propylsulfonamido)ethyl)benzenesulfonamide](/img/structure/B2781941.png)

![N-(3-fluoro-4-methoxyphenyl)-2-{[3-(phenylthio)pyrazin-2-yl]thio}acetamide](/img/structure/B2781942.png)